

# DLQ01: A Novel Topical Treatment for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DL-01     |           |
| Cat. No.:            | B12370147 | Get Quote |

Discovery and Origin: DLQ01 is a prostaglandin F2 $\alpha$  analog developed by Dermaliq Therapeutics for the topical treatment of androgenetic alopecia (male pattern baldness).[1] It is based on the company's novel hyliQ® technology platform, designed to enhance the targeted absorption of the drug by hair follicles.[1]

Mechanism of Action: The therapeutic effect of DLQ01 is believed to be mediated through the modulation of the prostaglandin F2 $\alpha$  receptor.[1]

Clinical Development: A Phase 1b/2a clinical trial (NCT05636904) has been completed to evaluate the safety, efficacy, and pharmacokinetics of DLQ01.[1][2]

Quantitative Data from Phase 1b/2a Clinical Trial

| Metric                                                      | DLQ01 High Dose | Vehicle                                                                                 | Minoxidil 5%<br>(Active<br>Comparator) |
|-------------------------------------------------------------|-----------------|-----------------------------------------------------------------------------------------|----------------------------------------|
| Change in Target Area<br>Hair Count (TAHC)<br>from Baseline | +12.3%          | Not specified, but<br>DLQ01 showed<br>statistical significance<br>(p=0.008) vs. vehicle | +9.8%                                  |
| Responder Rate<br>(Positive Change in<br>Hair Growth)       | >80% (83%)      | Not specified                                                                           | Not specified                          |



### Experimental Protocols:

- Study Design: A randomized, blinded, vehicle- and comparator-controlled trial involving 120 male participants (18-60 years, Norwood-Hamilton grades III-V).[1]
- Treatment Groups: Participants were equally randomized into four groups: DLQ01 high dose, DLQ01 low dose, vehicle, and 5% minoxidil.[1]
- Dosing Regimen: Twice daily topical application to the vertex balding area for 6 months.[1]
- Primary Endpoints: Changes in TAHC from baseline, anagen to telogen ratios, and cutaneous safety.[1]

## DLX-001: A Non-Hallucinogenic Neuroplastogen for Depression

Discovery and Origin: DLX-001 is a novel isotryptamine neuroplastogen developed by Delix Therapeutics for the treatment of Major Depressive Disorder (MDD).[3]

Mechanism of Action: Preclinical data suggest that DLX-001 promotes neuroplasticity by increasing dendritic spine density in prefrontal cortex neurons, leading to rapid and enduring antidepressant-like effects.[3]

Clinical Development: A Phase 1 trial in healthy volunteers has been completed, and a Phase 1b study in patients with MDD is underway.[3]

**Key Findings from Phase 1 Clinical Trial** 

| Metric                  | Result                                                                      |
|-------------------------|-----------------------------------------------------------------------------|
| Safety and Tolerability | Favorable, with no serious adverse events reported.[3]                      |
| Psychoactive Effects    | No evidence of hallucinogenic, psychotomimetic, or dissociative effects.[3] |
| Pharmacodynamics        | Showed robust signs of CNS engagement with dose-dependent effects.[3]       |





## DR-01: An Investigational Therapy for Hematologic Malignancies

Discovery and Origin: DR-01 is an investigational drug being developed by Dren Bio for the treatment of Large Granular Lymphocytic (LGL) Leukemia and cytotoxic lymphomas.[4][5]

Clinical Development: A first-in-human, Phase 1/2 clinical trial (NCT05475925) is currently underway to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and antitumor activity of DR-01.[4][5] The study consists of a dose-escalation part (Part A) and a cohort expansion part (Part B).[5]

### Other Entities with Similar Designations

- DCE-01: A strain of the bacterium Dickeya dadantii utilized for the microbial degumming of ramie fibers. Research has focused on its extracellular enzyme profile.[6]
- DLK1 (Delta-like 1 homolog): A noncanonical ligand in the Notch signaling pathway, which is crucial for various developmental processes.[7] The DLK signaling pathway has been implicated in neural development and regeneration.[8]
- DLP1 (DIENELACTONE HYDROLASE LIKE PROTEIN1): A negative regulator of the KAI2ligand pathway in the plant Marchantia polymorpha.[9]

To proceed with a more detailed technical guide, including signaling pathway diagrams and comprehensive experimental workflows, please specify which of the aforementioned "**DL-01**" entities is of interest.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Dermaliq Therapeutics announces positive topline results from Phase 1b/2a trial evaluating the safety and efficacy of DLQ01 for the treatment of androgenetic alopecia



(AGA) in men – dermaliq [dermaliq.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Delix Presents Full Results from Phase 1 Trial of DLX-001 at ACNP Annual Meeting [delixtherapeutics.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Clinical Trials | A Multicenter, Open-Label, First-In-Human, Multiple Expansion Cohort, Phase 1/2 Study to Evaluate the Safety and Efficacy of DR-01 in Adult Subjects with Large Granular Lymphocytic Leukemia or Cytotoxic Lymphomas [uvahealth.com]
- 6. mdpi.com [mdpi.com]
- 7. Possible roles of DLK1 in the Notch pathway during development and disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The DLK signalling pathway—a double-edged sword in neural development and regeneration | EMBO Reports [link.springer.com]
- 9. DIENELACTONE HYDROLASE LIKE PROTEIN1 negatively regulates the KAI2-ligand pathway in Marchantia polymorpha PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DLQ01: A Novel Topical Treatment for Androgenetic Alopecia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370147#discovery-and-origin-of-dl-01]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com